2-Oxiranylmethylmalonic acid diethyl ester
Overview
Description
2-Oxiranylmethylmalonic acid diethyl ester is an organic compound that belongs to the class of malonic esters. It is characterized by the presence of an oxirane (epoxide) ring and two ester groups attached to a malonic acid backbone. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxiranylmethylmalonic acid diethyl ester typically involves the alkylation of diethyl malonate with an epoxide. The general procedure includes the deprotonation of diethyl malonate using a strong base such as sodium ethoxide, followed by the nucleophilic attack of the resulting enolate on an epoxide like epichlorohydrin. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature environments .
Chemical Reactions Analysis
Types of Reactions
2-Oxiranylmethylmalonic acid diethyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols.
Hydrolysis: Acidic or basic hydrolysis of the ester groups results in the formation of malonic acid derivatives.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming substituted acetic acids
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Nucleophiles: Amines, alcohols, thiols.
Acids: Hydrochloric acid, sulfuric acid for hydrolysis reactions
Major Products Formed
β-Substituted Alcohols: Formed by nucleophilic ring-opening of the oxirane.
Malonic Acid Derivatives: Formed by hydrolysis of the ester groups.
Substituted Acetic Acids: Formed by decarboxylation
Scientific Research Applications
2-Oxiranylmethylmalonic acid diethyl ester is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of polymers and resins due to its ability to undergo polymerization reactions
Mechanism of Action
The mechanism of action of 2-Oxiranylmethylmalonic acid diethyl ester involves the reactivity of its functional groups:
Oxirane Ring: The strained three-membered ring is highly reactive and can undergo nucleophilic attack, leading to ring-opening reactions.
Ester Groups: The ester groups can be hydrolyzed under acidic or basic conditions, forming carboxylic acids.
Enolate Formation: The compound can form enolates under basic conditions, which can participate in various nucleophilic substitution reactions
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A simpler malonic ester without the oxirane ring.
Ethyl Acetoacetate: Another ester with similar reactivity but different functional groups.
Methyl Malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl
Uniqueness
2-Oxiranylmethylmalonic acid diethyl ester is unique due to the presence of the oxirane ring, which imparts additional reactivity and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
diethyl 2-(oxiran-2-ylmethyl)propanedioate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-3-13-9(11)8(5-7-6-15-7)10(12)14-4-2/h7-8H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGIKLNDIRQJEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1CO1)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473787 | |
Record name | Diethyl [(oxiran-2-yl)methyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13353-23-6 | |
Record name | Diethyl [(oxiran-2-yl)methyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.